Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amine, and a pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate in the presence of a base.
Attachment of the benzyloxycarbonyl-protected amine: This step involves the reaction of the pyrrolidine derivative with benzyloxycarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Products include primary amines.
Substitution: Products include substituted derivatives at the benzyloxycarbonyl group.
Scientific Research Applications
Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing a reactive amine that can interact with various biological targets. The pyrrolidine ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Similar in having a tert-butyl group and a protected amine.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Shares the tert-butyl group and a protected amine but differs in the core structure.
Uniqueness
Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a benzyloxycarbonyl-protected amine, and a tert-butyl group
Properties
Molecular Formula |
C23H35N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
tert-butyl 3-[[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-14-13-20(15-26)24-18-9-11-19(12-10-18)25-21(27)29-16-17-7-5-4-6-8-17/h4-8,18-20,24H,9-16H2,1-3H3,(H,25,27) |
InChI Key |
VVUJTGOQLKMGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.